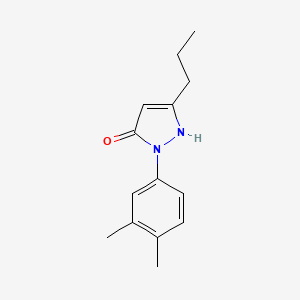
1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethylacetophenone , belongs to the class of ketones. Its chemical formula is C10H12O , and its molecular weight is approximately 148.2 g/mol . This compound features a pyrazole ring with a hydroxyl group and alkyl substituents.
Preparation Methods
Synthetic Routes::
Acylation of 3,4-dimethylphenol: The compound can be synthesized by acylating 3,4-dimethylphenol with propionyl chloride or propionic anhydride.
Hydrolysis of 1-(3,4-dimethylphenyl)-3-propylpyrazol-5-one: The corresponding pyrazolone can be hydrolyzed under basic conditions to yield 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol.
Industrial Production:: Industrial-scale production methods involve optimized reaction conditions and efficient purification steps to obtain high yields of the compound.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common reagents include oxidizing agents (such as chromic acid), reducing agents (like sodium borohydride), and nucleophiles for substitution reactions.
Major products:
- Oxidation: 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-carboxylic acid.
- Reduction: this compound (the compound itself).
Scientific Research Applications
1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol finds applications in:
Medicine: It may exhibit pharmacological properties due to its structural features. Researchers explore its potential as an anti-inflammatory, analgesic, or antipyretic agent.
Chemical Synthesis: As a versatile building block, it participates in the synthesis of more complex molecules.
Industry: It contributes to the fragrance and flavor industry.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or signaling pathways, leading to desired effects.
Comparison with Similar Compounds
While 1-(3,4-dimethylphenyl)-3-propyl-1H-pyrazol-5-ol is unique, similar compounds include:
3,4-Dimethylacetophenone: A close structural analogue.
Eltrombopag: A related compound used as a thrombopoietin receptor agonist .
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C14H18N2O/c1-4-5-12-9-14(17)16(15-12)13-7-6-10(2)11(3)8-13/h6-9,15H,4-5H2,1-3H3 |
InChI Key |
VDAMTDUWIQSMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11179438.png)
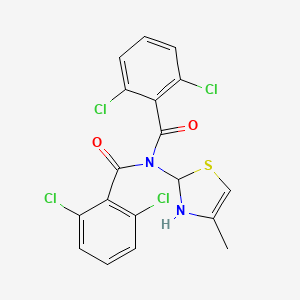
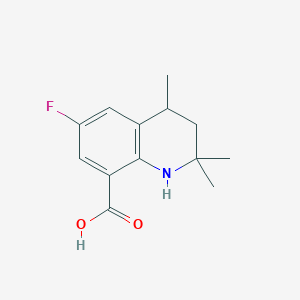
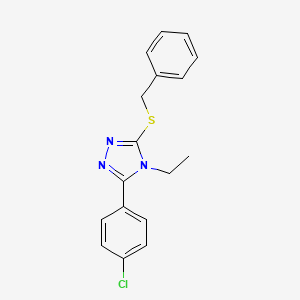
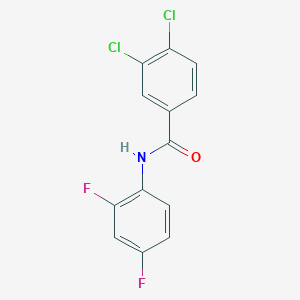
![N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide](/img/structure/B11179458.png)
![1-(2-Methoxyethyl)-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11179470.png)
![N-[4-(butan-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11179472.png)
![2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B11179473.png)
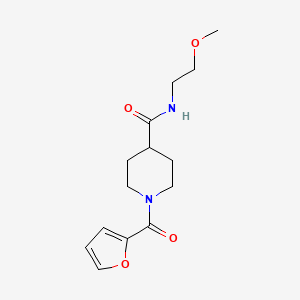
![9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11179493.png)
![4-[(Benzylsulfonyl)amino]benzamide](/img/structure/B11179501.png)
![Methyl 4-({[2-(propylsulfanyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11179514.png)

